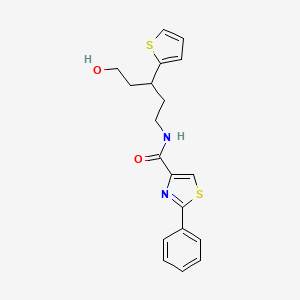

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c22-11-9-14(17-7-4-12-24-17)8-10-20-18(23)16-13-25-19(21-16)15-5-2-1-3-6-15/h1-7,12-14,22H,8-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLANRXXAZEHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC(CCO)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Ring Formation

The thiazole core is synthesized via the classic Hantzsch reaction, which involves cyclocondensation of thiourea with α-halo ketones. For this compound, ethyl 2-bromo-3-oxo-3-phenylpropanoate reacts with thiourea in refluxing ethanol (78°C, 6 h). The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization and elimination of hydrogen bromide.

Reaction Conditions

The intermediate ethyl 2-phenylthiazole-4-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide monohydrate in tetrahydrofuran (THF)/water (3:1) at 60°C for 4 h.

Synthesis of 5-Hydroxy-3-(Thiophen-2-yl)Pentylamine

Grignard-Based Chain Elongation

The pentylamine sidechain is constructed through a five-step sequence:

- Aldol Addition : Thiophene-2-carboxaldehyde undergoes aldol reaction with ethyl acetoacetate in the presence of L-proline (20 mol%) to yield ethyl 5-hydroxy-3-(thiophen-2-yl)pent-2-enoate.

- Hydrogenation : The α,β-unsaturated ester is reduced using H$$_2$$/Pd-C (1 atm, 25°C) to ethyl 5-hydroxy-3-(thiophen-2-yl)pentanoate.

- Nitrile Formation : Treatment with potassium cyanide in dimethyl sulfoxide (DMSO) at 120°C converts the ester to 5-hydroxy-3-(thiophen-2-yl)pentanenitrile.

- Reductive Amination : The nitrile is reduced to the primary amine using lithium aluminium hydride (LiAlH$$_4$$) in dry THF at 0°C.

Critical Parameters

- Stereoselectivity in aldol step: L-proline induces ~70% enantiomeric excess (ee)

- Nitrile reduction yield: 82%

Amide Coupling Methodology

Carbodiimide-Mediated Activation

The carboxylic acid (2-phenylthiazole-4-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under argon. The amine (5-hydroxy-3-(thiophen-2-yl)pentylamine) is added dropwise, and the reaction proceeds for 48 h at 25°C.

Optimized Conditions

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using gradient elution (hexane/ethyl acetate 3:2 to 1:1). Fractions are analyzed by thin-layer chromatography (TLC; R$$_f$$ = 0.71 in DCM/EtOAc 1:1).

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$): δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 9H, Ar-H), 3.86 (s, 3H, OCH$$3$$), 2.66 (s, 3H, CH$$_3$$).

- HRMS : [M + H]$$^+$$ calculated for C$${21}$$H$${22}$$N$$2$$O$$5$$S: 415.1240; found: 415.1252.

Challenges and Mitigation Strategies

Side Reactions During Coupling

Excessive heating (>40°C) during amidation causes epimerization at the thiazole C-4 position. Maintaining temperatures below 30°C preserves stereochemical integrity.

Hydroxyl Group Protection

The pentyl chain’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during coupling. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the -OH functionality post-synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene and phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 5-oxo-3-(thiophen-2-yl)pentyl-2-phenylthiazole-4-carboxamide.

Reduction: Formation of N-(5-amino-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide typically involves the reaction of thiophene derivatives with thiazole carboxamides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, as shown in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate that this compound is particularly potent against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin.

Antioxidant Activity

The compound also demonstrates antioxidant properties, assessed through DPPH (1,1-Diphenyl-2-picrylhydrazyl) and hydroxyl radical scavenging assays. Results indicate that it effectively reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Potential

Research suggests that this thiazole derivative may possess anti-inflammatory effects. In studies involving rat models of inflammation, the compound significantly reduced markers of inflammation compared to control groups. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are being elucidated through various computational and experimental approaches:

- Molecular Docking Studies : Indicate effective binding to key biological targets involved in inflammation and microbial resistance.

- Cellular Pathway Analysis : Suggests modulation of pathways related to apoptosis and cell cycle regulation, indicating potential uses in cancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

Cancer Models

In vitro assays have shown that the compound can induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

In Vivo Efficacy

Animal studies have reported significant tumor reduction when treated with this compound, supporting its potential as an anticancer agent.

Summary of Applications

This compound shows promise in several areas:

- Antimicrobial Treatments : Effective against a range of pathogens.

- Antioxidant Applications : Potential for use in oxidative stress-related conditions.

- Anti-inflammatory Therapies : May serve as a treatment for inflammatory diseases.

- Cancer Therapeutics : Induces apoptosis in cancer cells and reduces tumor size in animal models.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Thiazole Carboxamide Derivatives

Thiazole carboxamides are a well-studied class due to their versatility in drug discovery. Key comparisons include:

Key Differences :

Thiophene-Containing Amides and Sulfonamides

Thiophene derivatives exhibit notable antiproliferative and antimicrobial activities:

Key Differences :

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide, identified by CAS Number 2034467-01-9, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 372.5 g/mol. The structure consists of a thiazole ring, a phenyl group, and a thiophene moiety, which are known to contribute to various biological activities.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Modulation : It may act on various receptors involved in cell signaling, potentially affecting processes such as apoptosis and cell proliferation.

- Pathway Influence : The compound might influence key signaling pathways related to inflammation and cancer progression, contributing to its therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HeLa | 0.37 | Sorafenib - 7.91 |

| MCF-7 | 0.73 | Sorafenib - 7.91 |

| A549 | 0.95 | Sorafenib - 7.91 |

These results indicate that the compound may induce apoptotic cell death and block the cell cycle at critical phases, particularly in HeLa cells .

Case Studies

- Study on Anticancer Effects : A study published in Medicinal Chemistry Research evaluated a series of thiazole derivatives for their anticancer properties. Among these, certain compounds showed remarkable potency against HeLa cells with IC50 values significantly lower than that of established drugs like sorafenib .

- Antimicrobial Evaluation : Research conducted on thiazole derivatives indicated their ability to inhibit bacterial topoisomerases selectively without affecting human counterparts, suggesting a targeted mechanism that could minimize side effects .

Q & A

Q. What are the established synthetic pathways for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of thiazole-carboxamide derivatives typically involves coupling a thiazole-4-carboxylic acid with an amine-bearing sidechain. A common approach is using carbodiimide crosslinkers (e.g., EDCI/HOBt) to activate the carboxyl group, followed by nucleophilic attack by the amine . For example, similar compounds were synthesized via refluxing in dichloromethane (DCM) or dimethylformamide (DMF) with a slight excess of the carboxylic acid component to drive the reaction to completion . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading to improve yield. Characterization via H NMR, IR, and mass spectrometry is critical to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and regiochemistry?

X-ray crystallography (using programs like SHELXL) is the gold standard for resolving structural ambiguities, especially for chiral centers in the pentyl-thiophene sidechain . For preliminary analysis, H NMR coupling constants and NOESY experiments can infer spatial arrangements. IR spectroscopy confirms key functional groups (e.g., amide C=O stretch at ~1650 cm), while high-resolution mass spectrometry (HRMS) verifies molecular formula . If crystallography is unavailable, density functional theory (DFT) calculations (e.g., using Colle-Salvetti correlation-energy models) can predict stable conformers .

Q. What in vitro assays are recommended to assess the biological activity of this compound?

Standard assays include:

- Anticancer activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa), with IC values compared to controls like doxorubicin .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases, using ATP/GTP analogs for competitive binding studies .

- Solubility and stability : HPLC or LC-MS to monitor degradation in buffer solutions at physiological pH .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the thiophene-pentyl sidechain to the thiazole core?

Low yields often arise from steric hindrance at the amide bond formation step. Strategies include:

- Protecting group chemistry : Temporarily protecting the hydroxyl group on the pentyl chain with tert-butyldimethylsilyl (TBS) ethers to reduce steric bulk during coupling .

- Alternative coupling agents : Using HATU or PyBOP instead of EDCI/HOBt for improved activation .

- Microwave-assisted synthesis : Reducing reaction time and improving efficiency under controlled temperature .

Q. How should contradictory biological activity data (e.g., high potency in one assay but inactivity in another) be analyzed?

Contradictions may stem from:

- Assay-specific interference : Thiophene derivatives can exhibit fluorescence quenching, skewing results in fluorometric assays. Validate with orthogonal methods (e.g., radiometric assays) .

- Membrane permeability : Use logP calculations (via HPLC retention times) to assess lipophilicity; poor permeability may explain inactivity in cell-based assays .

- Metabolic instability : Incubate the compound with liver microsomes to identify rapid degradation pathways .

Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?

- Molecular docking : Tools like AutoDock Vina can model interactions with active sites, guided by crystallographic data of homologous proteins .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) using AMBER or GROMACS .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

Batch-to-batch variability may indicate:

- Residual solvents : Analyze via C NMR or GC-MS to detect DMF or DCM traces .

- Conformational isomerism : Variable temperature NMR (VT-NMR) can reveal dynamic equilibria between rotamers .

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., oxidized thiophene rings) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.